![molecular formula C8H8N2 B2677065 (2-Methyl-4-pyridinyl)acetonitrile CAS No. 851262-33-4](/img/structure/B2677065.png)
(2-Methyl-4-pyridinyl)acetonitrile
Overview
Description
“(2-Methyl-4-pyridinyl)acetonitrile” is a chemical compound with the CAS Number 851262-33-4 . It has a molecular weight of 132.16 and its IUPAC name is (2-methyl-4-pyridinyl)acetonitrile . The compound appears as a yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-4-pyridinyl)acetonitrile” can be represented by the InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“(2-Methyl-4-pyridinyl)acetonitrile” is a yellow to brown liquid . It has a molecular weight of 132.16 . The InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 represents its molecular structure .Scientific Research Applications
Organic Synthesis
“(2-Methyl-4-pyridinyl)acetonitrile” is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Building Block in Organic Synthesis
The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Cyanomethylation
Acetonitrile can be used in cyanomethylation reactions . Cyanomethylation is a type of chemical reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .
Tetrasubstituted Olefins Synthesis
Acetonitrile can be used in the synthesis of tetrasubstituted olefins . Tetrasubstituted olefins are a type of organic compound where four different groups are attached to a carbon-carbon double bond .
Heterocyclic Compounds Synthesis
Acetonitrile can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain at least one atom of an element other than carbon within the ring structure .
Amidation
Acetonitrile can be used in amidation reactions . Amidation is a type of chemical reaction where an amide group (-CONH2) is introduced into a molecule .
Safety and Hazards
properties
IUPAC Name |
2-(2-methylpyridin-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXCMHJYMLKKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-pyridinyl)acetonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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